Acyclovir alaninate
Overview
Description
Acyclovir alaninate, also known as acyclovir L-alaninate, is a pro-drug of acyclovir. Acyclovir is a nucleoside analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 and varicella-zoster virus. This compound is designed to improve the bioavailability and pharmacokinetic properties of acyclovir .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acyclovir alaninate involves the esterification of acyclovir with alanine. The process typically uses coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dimethylformamide (DMF). The reaction conditions are mild, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Acyclovir alaninate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in acidic or basic conditions to yield acyclovir and alanine.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound to form various oxidized derivatives.
Major Products:
Hydrolysis: Acyclovir and alanine.
Oxidation: Oxidized derivatives of acyclovir.
Substitution: Substituted purine derivatives.
Scientific Research Applications
Acyclovir alaninate has a wide range of scientific research applications:
Chemistry:
- Used as a model compound in studying esterification and hydrolysis reactions.
- Employed in the development of new synthetic methodologies for nucleoside analogs .
Biology:
- Investigated for its antiviral properties against herpes simplex virus and varicella-zoster virus.
- Studied for its potential use in gene therapy and antiviral drug delivery systems .
Medicine:
- Used in the treatment of herpes simplex virus infections, chickenpox, and shingles.
- Explored for its potential in preventing cytomegalovirus infections following organ transplantation .
Industry:
- Utilized in the pharmaceutical industry for the production of antiviral medications.
- Applied in the development of new drug formulations to enhance bioavailability and therapeutic efficacy .
Mechanism of Action
Acyclovir alaninate exerts its effects through the following mechanism:
Intracellular Uptake: After administration, this compound is taken up by cells and hydrolyzed to release acyclovir and alanine.
Conversion to Active Form: Acyclovir is converted to acyclovir monophosphate by virally encoded thymidine kinase. This step is specific to infected cells, providing selectivity.
Inhibition of Viral DNA Polymerase: Acyclovir monophosphate is further phosphorylated to acyclovir triphosphate, which competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate. .
Comparison with Similar Compounds
Valacyclovir: An ester of acyclovir with valine, used to enhance oral bioavailability.
Famciclovir: A pro-drug of penciclovir, used for similar antiviral indications.
Ganciclovir: A nucleoside analog used to treat cytomegalovirus infections
Uniqueness:
Bioavailability: Acyclovir alaninate offers improved bioavailability compared to acyclovir.
Selectivity: It provides high selectivity for virally infected cells due to the specific activation by viral thymidine kinase.
Therapeutic Efficacy: Enhanced therapeutic efficacy due to better pharmacokinetic properties.
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRAGHHRGAJMO-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84499-64-9 | |
Record name | Acyclovir alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084499649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACYCLOVIR ALANINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OD2KT7DBK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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